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Compound of Interest

Compound Name: C4-Amide-C4-NH2

Cat. No.: B12406983 Get Quote

An In-depth Technical Guide to the Spectroscopic Analysis of N-(4-aminobutyl)butanamide

This guide provides a comprehensive overview of the spectroscopic data for N-(4-

aminobutyl)butanamide (C4-Amide-C4-NH2), a diamine derivative with potential applications in

materials science and as a building block in organic synthesis. The document is intended for

researchers, scientists, and professionals in the field of drug development and chemical

analysis, offering detailed experimental protocols, data interpretation, and workflow

visualizations.

Molecular Structure
The molecule, designated as C4-Amide-C4-NH2, is systematically named N-(4-

aminobutyl)butanamide. Its structure consists of a butanamide functional group where the

amide nitrogen is substituted with a 4-aminobutyl chain.

Chemical Structure: CH₃-CH₂-CH₂-CO-NH-CH₂-CH₂-CH₂-CH₂-NH₂

Molecular Formula: C₈H₁₈N₂O Molecular Weight: 158.24 g/mol

Spectroscopic Data Summary
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for N-(4-aminobutyl)butanamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

5.85 br s 1H - -NH- (Amide)

3.25 q 2H 6.8 Hz -NH-CH₂-

2.70 t 2H 6.8 Hz -CH₂-NH₂

2.14 t 2H 7.5 Hz -CH₂-CO-

1.66 p 2H 7.5 Hz -CH₂-CH₂-CO-

1.55 p 2H 6.8 Hz -NH-CH₂-CH₂-

1.48 p 2H 6.8 Hz -CH₂-CH₂-NH₂

1.30 br s 2H - -NH₂ (Amine)

| 0.94 | t | 3H | 7.5 Hz | CH₃-CH₂- |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

173.0 -C=O (Amide)

41.8 -CH₂-NH₂

39.5 -NH-CH₂-

38.8 -CH₂-CO-

31.8 -CH₂-CH₂-NH₂

27.2 -NH-CH₂-CH₂-

19.3 -CH₂-CH₂-CO-

| 13.8 | CH₃-CH₂- |

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: IR Absorption Data

Frequency (cm⁻¹) Intensity
Functional Group
Assignment

3350 - 3250 Strong, Broad
N-H stretch (Amine and
Amide)

2955, 2928, 2865 Strong C-H stretch (Aliphatic)

1640 Strong C=O stretch (Amide I)

1555 Strong N-H bend (Amide II)

| 1465 | Medium | C-H bend (CH₂) |

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.
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Table 4: Mass Spectrometry Data (Electron Ionization, EI)

m/z (Mass/Charge Ratio) Relative Intensity (%) Proposed Fragment Ion

158 5 [M]⁺ (Molecular Ion)

115 20 [M - C₃H₇]⁺

87 60
[CH₃CH₂CH₂CO]⁺ (Butanoyl

cation)

86 100
[NHCH₂CH₂CH₂CH₂NH₂]⁺

(McLafferty Rearrangement)

72 45 [CH₂CH₂CH₂CH₂NH₂]⁺

| 30 | 95 | [CH₂NH₂]⁺ |

Experimental Protocols
The data presented were obtained using standard analytical techniques as detailed below.

NMR Spectroscopy
A sample of N-(4-aminobutyl)butanamide (10-20 mg) was dissolved in approximately 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were

recorded on a 500 MHz spectrometer at room temperature. For ¹H NMR, 16 scans were

accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated

with a 2-second relaxation delay.

IR Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat

sample was placed directly onto the ATR crystal. The spectrum was recorded in the range of

4000-600 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A background spectrum of

the clean ATR crystal was recorded and subtracted from the sample spectrum.
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Mass Spectrometry
Mass spectral analysis was performed on a mass spectrometer using Electron Ionization (EI) at

70 eV. The sample was introduced via a direct insertion probe. The ion source temperature was

maintained at 230°C and the transfer line at 250°C. The mass analyzer was scanned over a

mass range of m/z 20-300.

Data Interpretation and Workflow Visualizations
The combined use of MS, IR, and NMR allows for the unambiguous structural elucidation of N-

(4-aminobutyl)butanamide. The following diagrams illustrate the experimental and logical

workflows.
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Caption: General experimental workflow for spectroscopic analysis.
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Caption: Logic flow for structural elucidation using combined spectroscopy.

To cite this document: BenchChem. [Spectroscopic data for C4-Amide-C4-NH2 (NMR, IR,
MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12406983#spectroscopic-data-for-c4-amide-c4-nh2-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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